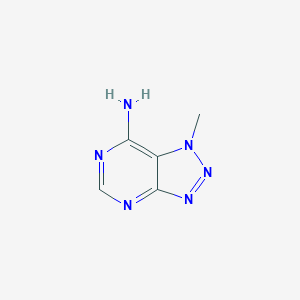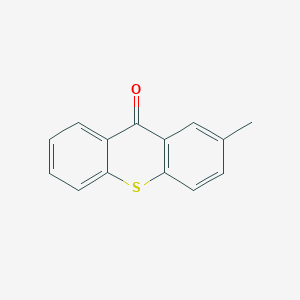
2-METHYL-9H-THIOXANTHEN-9-ON
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 2-methyl- is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-Thioxanthen-9-one, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Thioxanthen-9-one, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthen-9-one, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektroaktive Polyimide
2-Methyl-9H-thioxanthene-9-on und sein S,S-Dioxid sind Vorläufer von Seitenketten, die die Reduktionspotentiale elektroaktiver Polyimide bestimmen . Diese Polyimide zeigen elektrochromes Verhalten und werden in der organischen Elektronik verwendet . Die elektrochemische Reduktion dieser Verbindungen führt zur Bildung der entsprechenden persistenten Radikalanionen und Dianionen (für S,S-Dioxid) .
Spektroelektrochemie
Die Verbindung und ihr S,S-Dioxid weisen im UV-VIS-NIR-Wellenlängenbereich eine starke Absorption auf . Die elektronischen Absorptionsspektren dieser Verbindungen und ihrer negativen Ionen wurden unter Verwendung von zeitabhängigem DFT interpretiert .
Photokatalysatoren für Photopolymerisationsprozesse
Thioxanthon-basierte Verbindungen, einschließlich 2-Methyl-9H-thioxanthene-9-on, wurden als Bestandteil von Photoredoxkatalysatoren/Photoinitiatorsystemen für die radikalische Polymerisation (FRP) von Acrylaten und die ringöffnende kationische Polymerisation (CP) von Epoxymonomeren evaluiert .
3D-Druck von photohärtbaren Harzen
Thioxanthon-Derivate können als metallfreier Photoredoxkatalysator verwendet werden, der sowohl für oxidative als auch für reduktive Zyklen aktiv ist . Ein photopolymerisierbares System basierend auf neuartigen Thioxanthon-Derivaten in einer Stereolithographie-3D-Drucktechnologie unter sichtbaren Lichtquellen wurde verwendet .
Synthese von Metixenhydrochlorid
Thioxanthen-9-on ist ein Reagenz und ein Ausgangsmaterial für die Synthese von Metixenhydrochlorid .
Oxidation von Sulfiden zu Sulfoxiden
Die Verbindung wird für die hochfunktionelle Gruppen tolerante und chemoselektive Oxidation von aromatischen oder aliphatischen Sulfiden zu Sulfoxiden mit Wasserstoffperoxid verwendet
Zukünftige Richtungen
Future research directions could involve further exploration of the synthesis, properties, and potential applications of 9H-Thioxanthen-9-one, 2-methyl- and its derivatives. For instance, electro-active polyimides, which exhibit electrochromic behavior and are used in organic electronics, have been developed using similar compounds .
Wirkmechanismus
Target of Action
2-Methyl-9H-thioxanthen-9-one, also known as 2-Methylthioxanthone, is primarily used in the field of organic electronics . It serves as a precursor of pendant groups that determine the reduction potentials of electro-active polyimides . These polyimides exhibit electrochromic behavior, which means they can change color when an electric charge is applied .
Mode of Action
The compound interacts with its targets through an electrochemical reduction process . This reduction leads to the formation of persistent radical anions and dianions (for S, S-dioxide) . These anions exhibit strong absorption in the UV-VIS-NIR wavelength region . The most intense electronic transitions of the dianions exhibit a hypsochromic shift compared to the intense transitions of the corresponding radical anions and have much higher oscillator strengths .
Biochemical Pathways
These processes are essential for the functioning of organic electronics .
Result of Action
The electrochemical reduction of 2-Methyl-9H-thioxanthen-9-one results in the formation of radical anions and dianions . These ions exhibit strong absorption in the UV-VIS-NIR wavelength region, which is a key characteristic of electrochromic materials . This property allows these materials to change color in response to an applied electric charge .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Methyl-9H-Thioxanthen-9-One are largely tied to its role in electro-active polyimides, which exhibit electrochromic behavior . The compound undergoes electrochemical reduction, leading to the formation of persistent radical anions and dianions
Cellular Effects
Its primary known applications are in the field of organic electronics, rather than biological systems .
Molecular Mechanism
The molecular mechanism of 2-Methyl-9H-Thioxanthen-9-One involves its reduction in electrochemical reactions . This reduction leads to the formation of persistent radical anions and dianions . These anions exhibit strong absorption in the UV-VIS-NIR wavelength region .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-9H-Thioxanthen-9-One have been studied primarily in the context of its reduction potentials in electro-active polyimides
Eigenschaften
IUPAC Name |
2-methylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISVPVWAQRUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065937 | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15774-82-0 | |
| Record name | 2-Methylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15774-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015774820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylthioxanthone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESH5OH7V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methylthioxanthone in the context of wood extractives?
A1: 2-Methylthioxanthone was identified as a constituent of acetone extractives from Masson pine (Pinus massoniana L.) wood chips in a study utilizing pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) []. This research suggests that these extractives, which also contain compounds like pimaric acid and oleic acid, could be potential sources of valuable materials for various applications including biomedicine, flavorings, cosmetics, and bioenergy.
Q2: How does the structure of 2-Methylthioxanthone relate to other thioxanthone derivatives?
A2: Research focusing on the proton and carbon chemical shift assignments of various 2-substituted thioxanthones provides insight into the structural characteristics of these compounds []. The presence of the methyl group at the 2-position in 2-Methylthioxanthone distinguishes it from other derivatives like 2-fluorothioxanthone or 2-methoxythioxanthone. This subtle structural variation can influence the compound's chemical properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

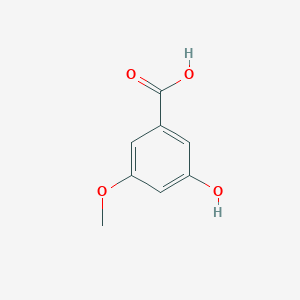


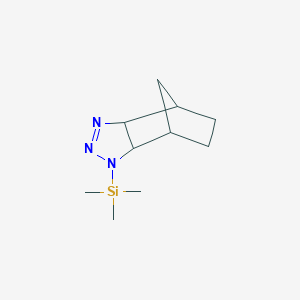

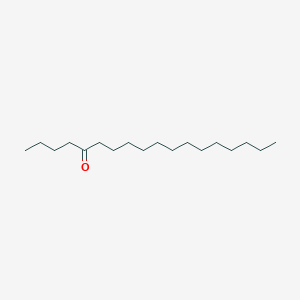
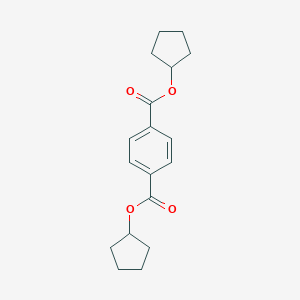

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
